molecular formula C7H10N2O2 B2949583 Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 72083-62-6

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2949583
CAS RN: 72083-62-6
M. Wt: 154.169
InChI Key: DXQCQLJXMICOKQ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H10N2O2 . It is also known as “Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride” with a molecular weight of 190.63 .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate”, often involves condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . An efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides can also provide a variety of pentasubstituted pyrroles derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate” can be represented by the SMILES string Cl.COC(=O)c1cc(N)cn1C . The InChI Key for this compound is HEOKCJUUKIPIMM-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Applications

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: derivatives have shown promise in anticancer research. Compounds with the pyrrole moiety have been reported to exhibit cytotoxic activity against various cancer cell lines . This is particularly significant as the search for new chemotherapeutic agents continues to be a crucial area of medical research.

Anti-inflammatory and Analgesic Properties

Pyrrole derivatives are known to possess anti-inflammatory and analgesic effects. The structural similarity of methyl 4-amino-1-methylpyrrole-2-carboxylate to other pyrrole-based compounds suggests potential applications in the development of new anti-inflammatory drugs .

Antiviral and Antitubercular Agents

The compound’s analogs have been utilized in the synthesis of antiviral and antitubercular agents. For instance, pyrrole analogs bearing isoniazid have shown inhibitory activity toward isoniazid-resistant strains of tuberculosis, indicating the compound’s potential in combating resistant bacterial infections .

Biological Metal Complexes

Pyrrole and its derivatives play a vital role in the formation of biological metal complexes, such as those found in hemoglobin and chlorophyll. These complexes are essential for processes like photosynthesis and oxygen transport .

Organic Synthesis Intermediates

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: serves as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Its reactivity and stability under various conditions make it a valuable building block in synthetic chemistry .

Gene Expression Modulation

This compound is also a building block for the synthesis of pyrrole-imidazole polyamides. These polyamides can be designed to bind specific DNA sequences, offering a method to modulate gene expression. This application has significant implications for gene therapy and the study of genetic diseases .

Safety and Hazards

“Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate” is classified as a warning hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate are currently unknown . The compound’s structure suggests it may interact with pyrrole-related pathways, but this has not been confirmed. Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s biological activity.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate interacts with its targets . .

properties

IUPAC Name

methyl 4-amino-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQCQLJXMICOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

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